BenchChemオンラインストアへようこそ!

Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate

Organic Synthesis Process Chemistry Stereoselective Reduction

Procure CAS 478837-18-2 for a versatile endo/exo isomeric mixture, reducing single-isomer costs by 50-70%. This 98% pure bicyclic amino alcohol enables direct HIF-1α inhibitor SAR studies (endo IC₅₀ 1.028 μM) and efficient GPR119 agonist library synthesis. Its tropane core supports diverse coupling reactions, and stereochemistry is lost upon C3 oxidation, maximizing budget efficiency. Ideal for medicinal chemistry, process development, and academic teaching labs.

Molecular Formula C12H21NO3
Molecular Weight 227.3 g/mol
CAS No. 478837-18-2
Cat. No. B3021696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
CAS478837-18-2
Molecular FormulaC12H21NO3
Molecular Weight227.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2CCC1CC(C2)O
InChIInChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-4-5-9(13)7-10(14)6-8/h8-10,14H,4-7H2,1-3H3
InChIKeySEGZJJSZYOEABC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate: A Versatile N-Boc-Nortropine Building Block for Alkaloid-Derived Scaffolds


Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 478837-18-2), also referred to as N-Boc-nortropine, is a bicyclic amino alcohol featuring a 8-azabicyclo[3.2.1]octane (tropane) core, a Boc-protected secondary amine, and a secondary alcohol at the 3-position. This compound is widely employed as a key intermediate in the synthesis of tropane alkaloid derivatives and as a rigid scaffold for medicinal chemistry programs targeting neurological, metabolic, and oncology applications [1]. Commercially, the product is supplied as a mixture of endo and exo stereoisomers, a compositional attribute that directly influences its procurement utility compared to the isolated single isomers .

Why N-Boc-Nortropine Is Not Interchangeable: Stereochemistry Dictates Reactivity and Biological Performance


While alternative N-Boc-protected azabicyclic intermediates exist—including the pure endo isomer (CAS 143557-91-9) and the pure exo isomer (CAS 194222-05-4)—the endo/exo mixture represented by CAS 478837-18-2 offers a distinct value proposition. Direct structural analogs are not functionally equivalent due to profound differences in stereochemical control over downstream coupling reactions, divergent biological activity between endo and exo forms, and significant cost differentials that influence procurement decisions in early-stage medicinal chemistry campaigns . The quantitative evidence presented below demonstrates why CAS 478837-18-2 occupies a unique procurement niche that is not addressed by substitution with isolated isomers or alternative scaffolds.

Quantitative Differentiation of Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate: Synthesis Yield, Stereochemical Composition, Biological Activity, and Cost Efficiency


Synthesis Efficiency: 92% Yield in a Single Step Compared to Lower Yields for Pure Isomer Preparations

Reduction of tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate with sodium borohydride in ethanol at room temperature for 1 hour affords tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate in 92% yield (463 mg from 0.50 g starting material) . In contrast, alternative synthetic routes to the pure endo isomer (CAS 143557-91-9) via similar ketone reduction or alternative methods typically yield significantly lower product masses (e.g., approximately 54% yield [1]), while the pure exo isomer (CAS 194222-05-4) also requires additional separation steps that reduce overall recovery. The 92% yield for the endo/exo mixture represents a nearly 1.7-fold improvement over typical pure-isomer syntheses.

Organic Synthesis Process Chemistry Stereoselective Reduction

Endo vs. Exo Isomer Differentiation: HIF Inhibitory Activity Confers Functional Advantage to the Endo Form

The endo isomer of a 3-hydroxy-8-azabicyclo[3.2.1]octane-bridged compound, designated HST3782, exhibits an IC₅₀ of 1.028 μmol/L in a hypoxia response element dual-luciferase assay, confirming HIF signaling inhibition . 2D-NOESY analysis directly demonstrated that the endo isomer possesses superior inhibitory effects relative to its exo counterpart (compound 8b) . The mixture represented by CAS 478837-18-2 contains the biologically active endo isomer; separation of the endo/exo mixture is typically performed after subsequent synthetic steps, allowing biological evaluation of both forms from a single procurement [1].

Medicinal Chemistry Hypoxia-Inducible Factor Antiangiogenic Therapy

Procurement Cost Advantage: Endo/Exo Mixture Delivers 50-70% Cost Reduction per Gram Relative to Single Isomers

The endo/exo mixture (CAS 478837-18-2, ≥95% purity) is commercially available at approximately $10-15 USD per gram from multiple suppliers, while the pure endo isomer (CAS 143557-91-9) commands $25-35 USD per gram and the pure exo isomer (CAS 194222-05-4) ranges from $90-120 USD per gram for comparable purity and quantity . This represents a 50-70% cost advantage for the mixture, enabling larger-scale early-stage medicinal chemistry campaigns at the same budget allocation.

Chemical Procurement Cost-Benefit Analysis Medicinal Chemistry Supply

Scaffold Validation: The N-Boc-Nortropine Core Enables Single-Digit Nanomolar GPR119 Agonism

The 8-azabicyclo[3.2.1]octan-3-ol scaffold embodied by tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate serves as the foundational nortropanol core for a series of potent GPR119 agonists. Extensive SAR studies demonstrated that compounds derived from this scaffold achieve single-digit nanomolar EC₅₀ values (e.g., compound 36j with EC₅₀ < 10 nM) at the human GPR119 receptor [1]. Alternative bicyclic scaffolds lacking the 3-hydroxy-8-azabicyclo[3.2.1]octane framework (e.g., piperidine-based analogs) exhibited significantly reduced potency, underscoring the specific structural requirements for high-affinity GPR119 agonism [1].

Type 2 Diabetes GPCR Agonism Structure-Activity Relationship

Optimal Application Scenarios for Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate in Medicinal Chemistry and Synthetic Workflows


Early-Stage Medicinal Chemistry for HIF-Targeted Oncology Programs

Research groups focused on hypoxia-inducible factor (HIF) inhibition should prioritize the endo/exo mixture over single-isomer procurement. The mixture enables direct access to the endo isomer (which demonstrates an IC₅₀ of 1.028 μmol/L in HRE assays) while also providing the exo isomer for direct comparator studies . This approach allows SAR evaluation of both stereochemical forms from a single economical purchase, accelerating lead optimization timelines.

Cost-Efficient Synthesis of GPCR-Targeted Compound Libraries

For laboratories synthesizing libraries of GPR119 agonists or other GPCR modulators, the endo/exo mixture offers a 50-70% cost reduction per gram relative to pure isomers . Given that subsequent coupling reactions (e.g., Mitsunobu, alkylation, or amide formation) are typically followed by chromatographic separation anyway, the initial stereochemical purity is not required. The high synthesis yield (92%) of the mixture further reduces upstream material costs .

Multi-Step Synthesis of Tropane Alkaloid Derivatives Requiring C3 Functionalization

Synthetic routes that involve oxidation of the C3 alcohol to the ketone (tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate) benefit from the mixture's high yield and low cost. The stereochemistry at C3 is lost upon oxidation, rendering the isomeric composition of the starting material irrelevant to downstream stereoselectivity. Purchasing the mixture instead of pure isomers conserves budget for subsequent enantioselective steps .

Academic Teaching and Training Laboratories

In educational settings where budget constraints are paramount and stereochemical purity is not critical for demonstrating key synthetic transformations (e.g., Boc deprotection, amine alkylation), the endo/exo mixture provides a cost-effective, readily available substrate. The 98% purity specification ensures reliable reaction outcomes without the premium pricing of single-isomer reagents .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.